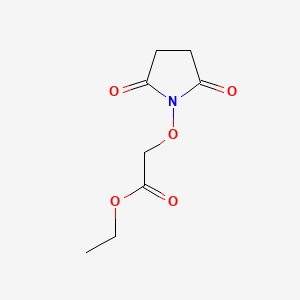
Ethyl N-succinimidoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-succinimidoxyacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO5 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Questions
Q. What are the standard protocols for synthesizing Ethyl N-succinimidoxyacetate, and what analytical techniques confirm its purity and structure?
- Methodological Answer : this compound is typically synthesized via esterification of N-hydroxysuccinimide (NHS) with ethyl chloroacetate under anhydrous conditions. A common protocol involves reacting NHS with ethyl chloroacetate (1:1.2 molar ratio) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours. Triethylamine is added to neutralize HCl byproducts. The product is purified via vacuum distillation or recrystallization from ethanol .
- Analytical Validation :
- NMR Spectroscopy : Key peaks include the succinimide ring protons (δ 2.8–3.0 ppm, quartet) and the ethyl ester group (δ 1.2–1.4 ppm, triplet for CH3; δ 4.1–4.3 ppm, quartet for CH2) .
- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm. Retention times are compared against commercial NHS esters for validation .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from moisture and strong bases to prevent hydrolysis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. What role does this compound play in bioconjugation chemistry?
- Mechanistic Role : As an NHS-activated ester, it reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Its ethyl group enhances solubility in organic solvents compared to hydrophilic NHS esters, making it suitable for modifying hydrophobic molecules like lipids or small-molecule drugs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve conjugation efficiency with this compound?
- Optimization Strategies :
- pH Control : Maintain pH 7.5–8.5 (using borate or phosphate buffers) to ensure amine nucleophilicity without accelerating ester hydrolysis .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for hydrophobic substrates; add 10% DMSO to aqueous buffers to enhance reagent solubility .
- Temperature : Reactions are typically performed at 4°C for heat-sensitive biomolecules or 25°C for small molecules.
Q. How do researchers resolve contradictions in reactivity data across solvent systems?
- Case Study : Conflicting hydrolysis rates in DMF vs. aqueous buffers can arise from competing nucleophilic attack (amine conjugation vs. water-mediated ester breakdown). To resolve this:
- Kinetic Monitoring : Use stopped-flow IR or HPLC to track reaction progress and identify side-product formation .
- Solvent Polarity Adjustments : Introduce co-solvents (e.g., 20% acetonitrile in water) to balance reactivity and stability .
Q. What mechanistic insights explain this compound’s hydrolysis susceptibility?
- Hydrolysis Pathways :
- Base-Catalyzed : OH⁻ attacks the carbonyl carbon, cleaving the ester bond to yield NHS and ethyl glycolate.
- Acid-Catalyzed : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.
- Mitigation Strategies :
- Use anhydrous solvents and molecular sieves during synthesis.
- Avoid buffers with high ionic strength, which promote hydrolysis .
Q. How can computational methods predict this compound’s stability under varying conditions?
- Computational Approach :
- Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis and conjugation reactions. For example, simulate transition states in aqueous vs. organic environments to identify stabilizing interactions .
- Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation tendencies in complex matrices.
属性
CAS 编号 |
79403-56-8 |
|---|---|
分子式 |
C8H11NO5 |
分子量 |
201.18 g/mol |
IUPAC 名称 |
ethyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate |
InChI |
InChI=1S/C8H11NO5/c1-2-13-8(12)5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3 |
InChI 键 |
CNDJUVGQHKMCKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CON1C(=O)CCC1=O |
规范 SMILES |
CCOC(=O)CON1C(=O)CCC1=O |
Key on ui other cas no. |
79403-56-8 |
同义词 |
ethyl N-succinimidoxyacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















